S,S-依芬那康唑

描述

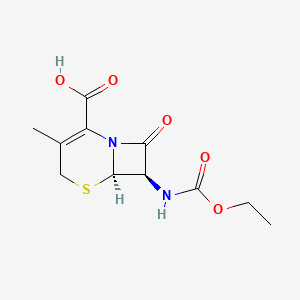

The S,S-enantiomer of Efinaconazole

科学研究应用

灰指甲治疗

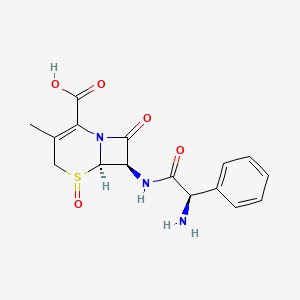

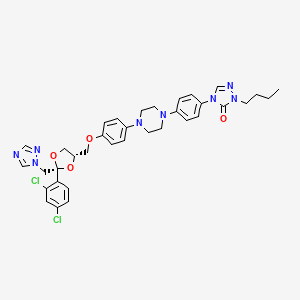

依芬那康唑是美国食品药品监督管理局(FDA)批准的首个用于灰指甲局部治疗的唑类衍生物 {svg_1}. 灰指甲是一种由真菌感染引起的慢性且普遍存在的指甲疾病 {svg_2}. 依芬那康唑是一种三唑衍生物,用于治疗趾甲灰指甲 {svg_3}.

增强指甲传递

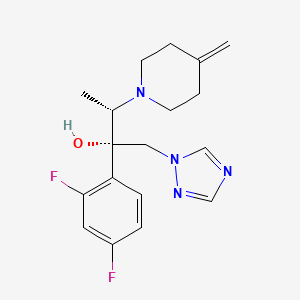

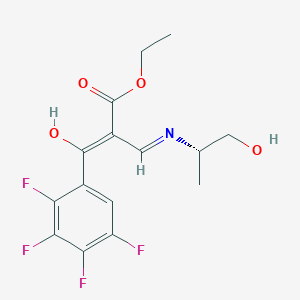

为了改善依芬那康唑的指甲传递,已经设计了含有不同穿透增强剂的局部溶液 {svg_4}. 将渗透增强剂加入局部制剂中已被认为是改善抗真菌剂穿透指甲的一种简单且有价值的方法 {svg_5}.

穿透增强剂的使用

在一项研究中,含有亲脂性增强剂的含水醇溶液(HSs),特别是用二辛酸二甘醇酯(Labrafac PG)制备的,其渗透率比HS基础高41% {svg_6}. 此外,羟丙基-β-环糊精与Labrafac PG的组合进一步促进了依芬那康唑穿过蹄膜的渗透 {svg_7}.

依芬那康唑的稳定性

这种用亲脂性和亲水性增强剂制备的新型局部溶液在物理化学方面稳定,在环境条件下(25 °C,10 个月)没有药物降解 {svg_8}.

杂质分析

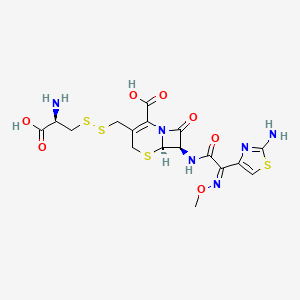

液相色谱与质谱联用(LC-MS)是一种灵敏且有效的分析方法,它将高分辨率分离以及配制产品和活性药物成分(API)中杂质的特定质量检测结合在一起 {svg_9}. 在一项研究中,使用LC-MS/MS测定依芬那康唑稳定期内形成的杂质 {svg_10}.

依芬那康唑的应力研究

通过将依芬那康唑暴露于各种应力条件(如水解(酸性和碱性)、氧化、光解和温度)的不同时间间隔,以实现 10% 的降解,进行了彻底的调查 {svg_11}. 在强迫降解过程中形成的杂质使用高效液相色谱分离,然后使用LC-MS/MS技术鉴定 {svg_12}.

作用机制

Target of Action

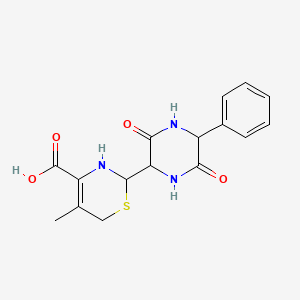

S,S-Efinaconazole primarily targets the fungal lanosterol 14α-demethylase . This enzyme plays a crucial role in the biosynthesis of ergosterol, a key constituent of fungal cell membranes .

Mode of Action

Efinaconazole interacts with its target by inhibiting the activity of fungal lanosterol 14α-demethylase . This inhibition disrupts the biosynthesis of ergosterol, leading to a decrease in ergosterol production .

Biochemical Pathways

The affected pathway is the ergosterol biosynthesis pathway . The inhibition of lanosterol 14α-demethylase by efinaconazole leads to a decrease in ergosterol production and an accumulation of 4,4-dimethylsterols and 4α-methylsterols . These changes in sterol composition disrupt the integrity and function of the fungal cell membrane .

Pharmacokinetics

The pharmacokinetics of efinaconazole reveal that it is well tolerated. The concentration-time profiles for efinaconazole and its major metabolite are relatively stable, with only minor fluctuations during the 24-hour dosing interval . Systemic exposure to efinaconazole is low .

Result of Action

The primary result of efinaconazole’s action is the blockage of ergosterol biosynthesis, presumably through sterol 14α-demethylase inhibition . This leads to secondary degenerative changes in the fungal cell, ultimately resulting in fungal cell death .

生化分析

Biochemical Properties

S,S-Efinaconazole interacts with the enzyme lanosterol 14α-demethylase, a crucial component in the biosynthesis of ergosterol . Ergosterol is a key constituent of fungal cell membranes. By inhibiting this enzyme, S,S-Efinaconazole disrupts the production of ergosterol, leading to compromised fungal cell membrane integrity .

Cellular Effects

The primary cellular effect of S,S-Efinaconazole is the disruption of fungal cell membrane integrity due to the inhibition of ergosterol synthesis . This disruption affects the normal functioning of the fungal cells, leading to their death .

Molecular Mechanism

S,S-Efinaconazole exerts its effects at the molecular level by inhibiting the enzyme lanosterol 14α-demethylase . This enzyme is involved in the biosynthesis of ergosterol, a vital component of fungal cell membranes. By inhibiting this enzyme, S,S-Efinaconazole disrupts the production of ergosterol, leading to compromised fungal cell membrane integrity and eventual cell death .

Temporal Effects in Laboratory Settings

Therefore, careful formulation design is necessary to maintain stability throughout its shelf life .

Dosage Effects in Animal Models

In animal models, S,S-Efinaconazole has shown promising results in the treatment of onychomycosis

Metabolic Pathways

S,S-Efinaconazole disrupts the metabolic pathway of ergosterol synthesis in fungal cells . It inhibits the enzyme lanosterol 14α-demethylase, which is crucial for the conversion of lanosterol to ergosterol .

属性

IUPAC Name |

(2S,3S)-2-(2,4-difluorophenyl)-3-(4-methylidenepiperidin-1-yl)-1-(1,2,4-triazol-1-yl)butan-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H22F2N4O/c1-13-5-7-23(8-6-13)14(2)18(25,10-24-12-21-11-22-24)16-4-3-15(19)9-17(16)20/h3-4,9,11-12,14,25H,1,5-8,10H2,2H3/t14-,18-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NFEZZTICAUWDHU-KSSFIOAISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(CN1C=NC=N1)(C2=C(C=C(C=C2)F)F)O)N3CCC(=C)CC3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]([C@@](CN1C=NC=N1)(C2=C(C=C(C=C2)F)F)O)N3CCC(=C)CC3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H22F2N4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401111757 | |

| Record name | (αS,βS)-α-(2,4-Difluorophenyl)-β-methyl-4-methylene-α-(1H-1,2,4-triazol-1-ylmethyl)-1-piperidineethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401111757 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

348.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

164650-45-7 | |

| Record name | (αS,βS)-α-(2,4-Difluorophenyl)-β-methyl-4-methylene-α-(1H-1,2,4-triazol-1-ylmethyl)-1-piperidineethanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=164650-45-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (αS,βS)-α-(2,4-Difluorophenyl)-β-methyl-4-methylene-α-(1H-1,2,4-triazol-1-ylmethyl)-1-piperidineethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401111757 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![[2-(2,4-dichlorophenyl)-2-(1H-1,2,4-triazol-1-ylmethyl)-1,3-dioxolan-4-yl]methyl methanesulfonate](/img/structure/B601388.png)

![sodium;(6R,7R)-7-[[(2R)-2-amino-2-phenylacetyl]amino]-3-methylidene-8-oxo-5-thia-1-azabicyclo[4.2.0]octane-2-carboxylate](/img/structure/B601407.png)